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Compound of Interest

Compound Name: 4-Bromo-2,6-difluorobenzaldehyde

Cat. No.: B1272164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy data for 4-Bromo-
2,6-difluorobenzaldehyde and two alternative halogenated benzaldehydes: 4-

Bromobenzaldehyde and 2,4-Dichlorobenzaldehyde. The data presented herein is essential for

the identification, characterization, and quality control of these important chemical building

blocks in research and development.

Comparison of IR Spectroscopy Data
The following table summarizes the key infrared absorption peaks for 4-Bromo-2,6-
difluorobenzaldehyde and its alternatives. The data for 4-Bromo-2,6-difluorobenzaldehyde
is based on predicted values from the analysis of its functional groups, while the data for the

alternative compounds is derived from experimental spectra.
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Functional Group

4-Bromo-2,6-
difluorobenzaldehy
de (Predicted,
cm⁻¹)

4-
Bromobenzaldehyd
e (Experimental,
cm⁻¹)[1][2]

2,4-
Dichlorobenzaldeh
yde (Experimental,
cm⁻¹)[3][4]

Aldehyde C-H Stretch
2860-2880, 2760-

2780
~2820, ~2740 ~2850, ~2750

Aromatic C-H Stretch 3100-3000 ~3070 ~3080

Carbonyl (C=O)

Stretch
~1710-1700 ~1700 ~1705

Aromatic C=C Stretch 1600-1450 ~1585, ~1480 ~1580, ~1460

C-F Stretch 1300-1200 - -

C-Cl Stretch - - ~1100, ~820

C-Br Stretch ~680-515 ~670 -

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR Spectroscopy
The experimental data for the alternative compounds was obtained using Fourier Transform

Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) sampling technique.

This method is ideal for the analysis of solid samples with minimal preparation.

Apparatus:

FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to account for any atmospheric interference (e.g., CO₂, H₂O).

Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal surface.
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Pressure Application: A pressure clamp is applied to ensure firm and uniform contact

between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

Spectrum Acquisition: The IR spectrum of the sample is then recorded. The infrared beam

passes through the ATR crystal and is reflected internally. At the point of reflection, an

evanescent wave penetrates a small distance into the sample, where absorption occurs.

Data Processing: The resulting interferogram is mathematically processed via a Fourier

transform to produce the final infrared spectrum (transmittance or absorbance vs.

wavenumber).

Cleaning: After analysis, the sample is removed, and the ATR crystal is cleaned thoroughly

with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Interpretation of Vibrational Data
The logical relationship between the functional groups present in these aromatic aldehydes and

their characteristic absorption regions in the infrared spectrum is illustrated in the diagram

below. This visualization aids in the rapid identification of key structural features from the

spectral data.

Functional Group - IR Absorption Correlation

Molecule: Halogenated Benzaldehyde

Key Functional Groups

Characteristic IR Absorption Regions (cm⁻¹)

Structure

Aldehyde (-CHO) Aromatic Ring Halogen (C-X)

C-H Stretch
(Aldehyde)
2880-2700

C=O Stretch
(Carbonyl)
1710-1680

C-H Stretch
(Aromatic)
3100-3000

C=C Stretch
(Aromatic)
1600-1450

C-X Stretch
(Halogen)
1300-500
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Caption: Correlation of functional groups in halogenated benzaldehydes to their IR absorption

regions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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